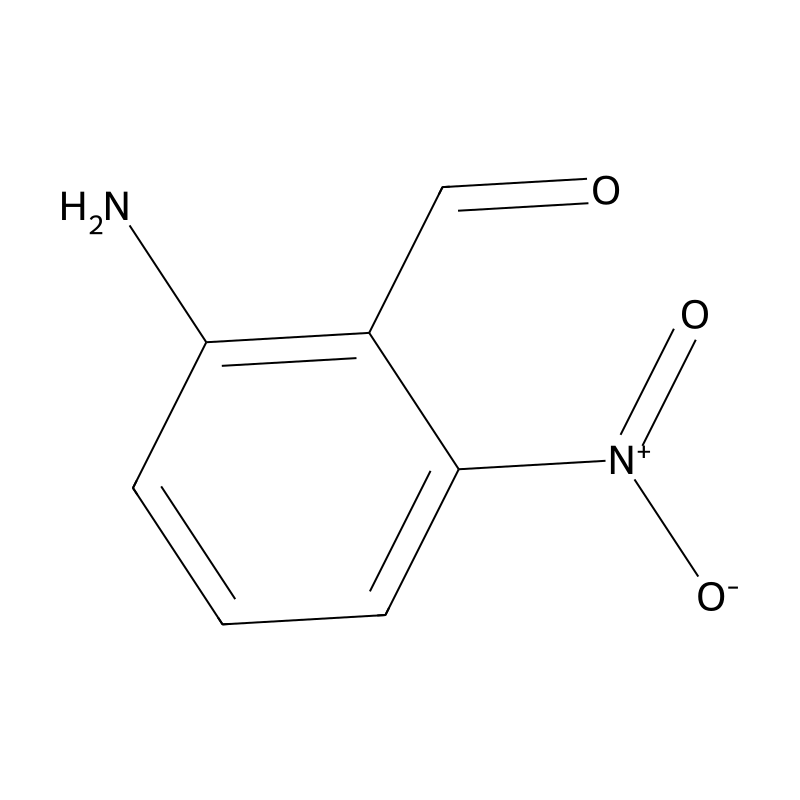

2-Amino-6-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Application: 2-Amino-6-nitrobenzaldehyde is used in the synthesis of Thiazole-based Schiff base compounds.

Results: The synthesized compounds showed moderate to high antibacterial and antioxidant activities. Compound 11 was found to be a promising antibacterial therapeutics agent against E.

Organic Chemistry

Pharmaceutical Chemistry

Application: 2-Amino-6-nitrobenzaldehyde is used in the synthesis of biologically active compounds based on 2-aminobenzothiazole.

Green Chemistry

2-Amino-6-nitrobenzaldehyde is an organic compound with the chemical formula CHNO. It features an amino group (-NH) and a nitro group (-NO) attached to a benzaldehyde structure. This compound is characterized by its yellow crystalline appearance and has a molecular weight of 166.13 g/mol. The presence of both electron-donating and electron-withdrawing groups makes it a versatile intermediate in organic synthesis.

- Skin and eye irritation: Nitroaromatic compounds can be irritants to the skin and eyes upon contact.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

- Potential explosive hazard: Nitroaromatic compounds can be explosive under certain conditions, though the specific risk for 2-Amino-6-nitrobenzaldehyde requires further investigation.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, such as using iron powder in acetic acid, which facilitates the transformation into 2-amino-6-aminobenzaldehyde .

- Condensation Reactions: It can undergo Knoevenagel condensation with active methylene compounds to form α,β-unsaturated carbonyl compounds. This reaction typically involves the formation of an intermediate that subsequently cyclizes to yield heterocyclic compounds .

- Electrophilic Substitution: The amino group can act as a directing group for electrophilic aromatic substitution, allowing for further derivatization of the benzene ring .

Research indicates that 2-amino-6-nitrobenzaldehyde exhibits biological activity, particularly in antimicrobial and anticancer studies. Its derivatives have shown potential as inhibitors against various bacterial strains and cancer cell lines, suggesting that the compound may serve as a lead structure for developing new pharmaceuticals

Several synthesis methods for 2-amino-6-nitrobenzaldehyde include:

The uniqueness of 2-amino-6-nitrobenzaldehyde lies in its dual functional groups (amino and nitro), which provide distinct reactivity patterns not fully exhibited by other similar compounds. This versatility enhances its utility in synthetic chemistry and medicinal applications.

Interaction studies reveal that 2-amino-6-nitrobenzaldehyde can interact with various biological targets. Its derivatives have been tested against enzymes involved in metabolic pathways, showing inhibition potential that could lead to therapeutic applications. Additionally, studies on its binding affinity to DNA suggest possible roles in anticancer activity through mechanisms involving DNA intercalation or alkylation

Several compounds share structural similarities with 2-amino-6-nitrobenzaldehyde. Below is a comparison highlighting their unique features: